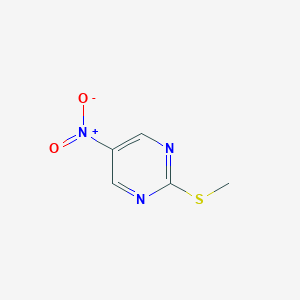

2-(Methylthio)-5-nitropyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(Methylthio)-5-nitropyrimidine and its derivatives, such as 4,6-dichloro variants, has been effectively utilized for constructing complex molecules like olomoucine through a nine-step synthesis process. This process demonstrates the compound's role as a fundamental building block for both solution and solid-phase synthesis of purines and related structures (Hammarström et al., 2002).

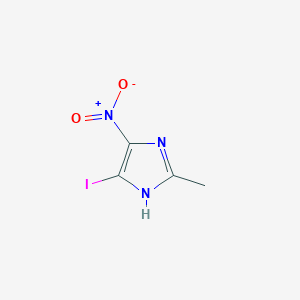

Molecular Structure Analysis

Molecular structure investigations, including crystal structure analyses, reveal extensive hydrogen-bonding networks and intermolecular forces that influence the compound's physical and chemical properties. Studies on 2-amino-5-nitropyrimidine polymorphs have highlighted the role of molecular conformation on the resulting crystal structure, emphasizing the complexity of predicting polymorphism in such compounds (Aakeröy et al., 1998).

Chemical Reactions and Properties

Chemical transformations of 2-(Methylthio)-5-nitropyrimidine into tetrasubstituted purines involve a series of reactions, including chloride substitution, oxidation, and cyclization. These reactions underscore the compound's chemical versatility and its utility in synthesizing novel purine derivatives with potential biological activities (Hammarström et al., 2003).

Physical Properties Analysis

Vibrational spectroscopy and theoretical studies have been conducted on derivatives of 2-(Methylthio)-5-nitropyrimidine, providing insights into their structural and electronic properties. These studies include vibrational spectral analysis and density functional theory (DFT) calculations, helping to elucidate the compound's physical characteristics and its interactions at the molecular level (Arivazhagan & Anitha Rexalin, 2013).

Chemical Properties Analysis

The chemical properties of 2-(Methylthio)-5-nitropyrimidine, including its reactivity with nucleophiles and its role in the synthesis of various heterocyclic compounds, have been extensively studied. Its ability to undergo diverse chemical reactions makes it a valuable compound for synthesizing a wide range of biologically active molecules and for exploring novel chemical transformations (Gorbunov et al., 2013).

Applications De Recherche Scientifique

Synthesis of Olomoucine and Purine Derivatives : 2-(Methylthio)-5-nitropyrimidine has been utilized as a key building block in the synthesis of olomoucine, a potent inhibitor of cyclin-dependent kinases, and in the regiocontrolled synthesis of highly substituted purine libraries. This demonstrates its utility in the development of novel pharmaceutical compounds (Hammarström et al., 2002); (Hammarström et al., 2003).

Synthesis of Pyrrolopyrimidin Derivatives : It has been used in the synthesis of poly-substituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, a class of compounds with potential biological activity (Čikotienė et al., 2008).

Antibacterial and Antioxidant Agents : Derivatives of 2-(Methylthio)-5-nitropyrimidine, specifically 2,4-diaryl-6-methyl-5-nitropyrimidines, have shown significant activity against various Gram-positive and Gram-negative bacteria. They also exhibit notable antioxidant properties, suggesting their potential in the development of new antibacterial and antioxidant agents (Sura et al., 2013).

Vibrational Spectra and Non-linear Optical Properties : Studies on the vibrational spectra and UV-vis spectral analysis of 2-(Methylthio)-5-nitropyrimidine derivatives have been conducted. These studies are important for understanding their physical properties and potential applications in non-linear optics (Arivazhagan & Anitha Rexalin, 2013).

Solid-Phase Synthesis of Tetrasubstituted Purines : 2-(Methylthio)-5-nitropyrimidine has been employed in the solid-phase synthesis of a library of tetrasubstituted purines, showcasing its versatility in facilitating diverse chemical syntheses (Hammarström et al., 2007).

Propriétés

IUPAC Name |

2-methylsulfanyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNBIRVIHOWZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293180 | |

| Record name | 2-methylsulfanyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-nitropyrimidine | |

CAS RN |

14001-70-8 | |

| Record name | 2-(Methylthio)-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87659 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14001-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylsulfanyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

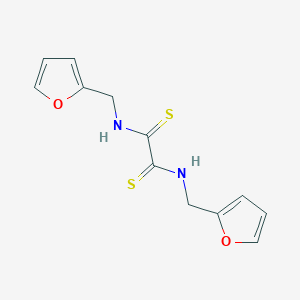

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

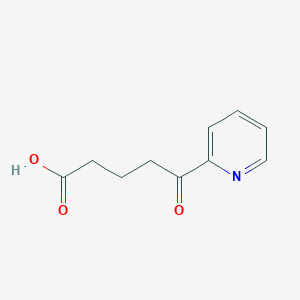

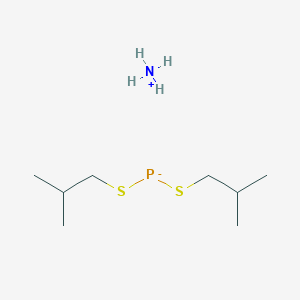

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)